molecular formula C16H15N3O4 B2957092 N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(pyridin-2-ylmethyl)oxalamide CAS No. 899748-75-5

N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(pyridin-2-ylmethyl)oxalamide

Cat. No.: B2957092
CAS No.: 899748-75-5
M. Wt: 313.313
InChI Key: WYEWAGZEVGDPAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(pyridin-2-ylmethyl)oxalamide is a high-purity chemical compound supplied for research and development purposes. This oxalamide derivative features a 2,3-dihydrobenzo[b][1,4]dioxin moiety, a privileged structure in medicinal chemistry known for its potential in drug discovery . The compound's molecular formula is C16H15N3O4 and it has a molecular weight of 313.31 g/mol . Compounds containing the 2,3-dihydrobenzo[b][1,4]dioxin scaffold have been identified as promising structures in pharmaceutical research, particularly in the development of enzyme inhibitors . For instance, related structures have been investigated as inhibitors of PARP1 (Poly(ADP-ribose)polymerase 1), a significant anticancer drug target involved in DNA repair processes . The integration of the pyridin-2-ylmethyl group further enhances the molecule's potential for molecular recognition in biological systems. This product is intended for research applications such as in vitro assay development, hit-to-lead optimization, and structure-activity relationship (SAR) studies. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human use. Researchers should consult the safety data sheet and handle this material according to established laboratory safety protocols.

Properties

IUPAC Name

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(pyridin-2-ylmethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4/c20-15(18-10-12-3-1-2-6-17-12)16(21)19-11-4-5-13-14(9-11)23-8-7-22-13/h1-6,9H,7-8,10H2,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYEWAGZEVGDPAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)C(=O)NCC3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(pyridin-2-ylmethyl)oxalamide typically involves multiple steps, starting with the preparation of the dihydrobenzo dioxin ring. This can be achieved through the alkylation of phenolic hydroxyl groups, followed by azidation of carboxylic acids, Curtius rearrangement, hydrolysis, and salification . The final step involves the reaction of the dihydrobenzo dioxin derivative with pyridin-2-ylmethyl oxalamide under controlled conditions to form the target compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent choices, and purification techniques to ensure high yield and purity suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(pyridin-2-ylmethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(pyridin-2-ylmethyl)oxalamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(pyridin-2-ylmethyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues with Oxalamide Linkers

Several oxalamide derivatives share the 2,3-dihydrobenzo[1,4]dioxin core but differ in substituents and linker groups:

Compound Name Substituents (N1/N2) Molecular Formula Molecular Weight Key Features Reference
N1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(pyridin-2-ylmethyl)oxalamide 2,3-Dihydrobenzo[d][1,4]dioxin / Pyridinylmethyl C20H19N3O4 365.4 Pyridine ring enhances lipophilicity; potential for π-π stacking interactions Target
N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-N'-(1,3-dimethyl-1H-pyrazol-4-ylmethyl)oxalamide 1,3-Dimethylpyrazole C20H20N4O4 380.4 Pyrazole substituent may alter electronic properties and metabolic stability
N1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide 4-Phenylpiperazine C22H26N4O4 410.5 Bulky piperazine group increases molecular weight; potential for enhanced receptor binding
N1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-hydroxy-3-(naphthalen-1-yl)propyl)oxalamide Naphthalene-hydroxypropyl C23H22N2O5 406.4 Naphthalene introduces aromatic bulk; hydroxypropyl enhances solubility

Key Observations :

  • Substituent Effects : The pyridinylmethyl group in the target compound provides moderate lipophilicity compared to the hydrophilic hydroxypropyl group in or the bulky piperazine in .
  • Synthetic Feasibility : Compounds like those in were synthesized via reductive amination or nucleophilic substitution, with yields ranging from 53% to >95%, suggesting variability in synthetic accessibility.

Non-Oxalamide Analogues with Dihydrobenzo[1,4]dioxin Moieties

Several amines and heterocycles share the 2,3-dihydrobenzo[1,4]dioxin scaffold but lack the oxalamide linker:

Compound Name Functional Group Molecular Weight Key Features Reference
N-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)ethanamine Ethylamine 223.7 Simple amine linker; lower complexity
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-N-methylmethanamine Methylamine 195.2 Compact structure; potential for rapid metabolism
N-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)ethyl)-3-fluoro-4-methoxyaniline Fluoro-methoxy aniline 345.4 Fluoro and methoxy groups enhance electronegativity

Key Observations :

  • Linker Impact : The oxalamide bridge in the target compound introduces hydrogen-bonding capability, unlike simple amines , which may improve target engagement.
  • Electron-Withdrawing Groups : The fluoro-methoxy substituent in could enhance binding to electron-deficient enzyme active sites.

Research Findings and Implications

  • Bioactivity Trends : Dibenzylamine derivatives in demonstrated inhibitory activity against VEEV, suggesting that the dihydrobenzo[1,4]dioxin moiety plays a critical role in antiviral mechanisms. The target compound’s pyridinylmethyl group may similarly modulate potency.
  • ADMET Considerations : Compounds with molecular weights >400 Da (e.g., ) may face challenges in blood-brain barrier penetration, whereas the target compound (365.4 Da) could exhibit favorable pharmacokinetics.
  • Synthetic Challenges : Purification methods like flash chromatography or HPLC are critical for obtaining high-purity oxalamides, as side reactions (e.g., incomplete acylation) are common in multi-step syntheses.

Biological Activity

N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(pyridin-2-ylmethyl)oxalamide is a synthetic compound that combines the structural features of 2,3-dihydrobenzo[b][1,4]dioxin and pyridine with an oxalamide functional group. This unique configuration suggests potential biological activities that are of interest in the fields of medicinal chemistry and pharmacology.

Structural Characteristics

The compound is characterized by:

  • Molecular Formula : C₁₉H₁₉N₃O₃
  • Functional Groups : Dihydrobenzo[b][1,4]dioxin moiety and oxalamide group.

These structural elements are known to influence the compound's interaction with biological systems.

Biological Activity Overview

Preliminary studies have indicated that compounds containing the 2,3-dihydrobenzo[b][1,4]dioxin moiety exhibit diverse biological activities. Specific investigations into this compound suggest several potential therapeutic applications:

  • Anticancer Activity : Initial research indicates that this compound may possess anticancer properties by inducing apoptosis in cancer cell lines.
  • Enzyme Inhibition : In silico molecular docking studies have shown favorable interactions with enzymes such as alpha-glucosidase and acetylcholinesterase, suggesting its potential as an enzyme inhibitor.

The biological activity of this compound may be attributed to its ability to bind selectively to specific receptors or enzymes. For instance:

  • Alpha(2)-Adrenoceptor Antagonism : Similar compounds have demonstrated potent binding affinity to alpha(2)-adrenoceptors, which are implicated in various neurodegenerative diseases .

Case Studies and Research Findings

A variety of studies have been conducted to evaluate the biological activity of related compounds:

  • Anticancer Studies : A study on related oxalamide derivatives indicated significant cytotoxic effects against various cancer cell lines, suggesting a promising avenue for further exploration in cancer therapy .
  • Enzyme Interaction Studies : Research involving molecular docking has shown that modifications to the oxalamide structure can enhance binding affinity and selectivity towards target enzymes.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInduces apoptosis in cancer cell lines
Enzyme InhibitionInhibits alpha-glucosidase and acetylcholinesterase
NeuroprotectivePotential effects on neurodegenerative disease pathways

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for characterizing N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(pyridin-2-ylmethyl)oxalamide, and how should data interpretation be approached?

  • Methodological Answer :

  • 1H NMR and 13C NMR : Essential for confirming hydrogen and carbon environments. For example, aromatic protons in the dihydrobenzo[d]ioxin moiety typically resonate between δ 6.5–7.5 ppm, while pyridylmethyl protons appear near δ 4.0–4.5 ppm (split due to coupling). Carbon signals for carbonyl groups (oxalamide) are expected at ~165–170 ppm .
  • HRMS : Validate molecular weight (e.g., calculated vs. observed mass accuracy within 5 ppm) to confirm purity and structural integrity .
  • IR Spectroscopy : Identify functional groups (e.g., amide C=O stretch at ~1650–1700 cm⁻¹, aromatic C-H stretches at ~3000–3100 cm⁻¹) .

Q. What synthetic routes are feasible for synthesizing this compound, and what are critical reaction conditions?

  • Methodological Answer :

  • Stepwise Amide Coupling : Use coupling agents like HATU or EDCI/HOBt to link the dihydrobenzo[d]ioxin-6-amine and pyridin-2-ylmethylamine fragments via oxalamide bridging.
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF or DCM) at 0–25°C minimize side reactions. Monitor pH to avoid hydrolysis of intermediates .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the final product .

Q. How should researchers handle safety concerns related to this compound during laboratory synthesis?

  • Methodological Answer :

  • Hazard Mitigation : Wear PPE (gloves, lab coat, goggles) due to acute oral toxicity (Category 4) and skin irritation risks (Category 2) .
  • Ventilation : Use fume hoods to avoid inhalation of fine particles (H335: respiratory tract irritation) .
  • Waste Disposal : Follow institutional guidelines for halogenated/organic waste, considering potential environmental persistence .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound while minimizing byproducts?

  • Methodological Answer :

  • Reaction Monitoring : Use TLC or LC-MS to track intermediate formation. Adjust stoichiometry (e.g., 1.2:1 molar ratio of amine to coupling reagent) to drive reactions to completion .
  • Temperature Control : Lower temperatures (0–5°C) reduce side reactions like over-alkylation or oxidation of the pyridylmethyl group .
  • Catalyst Screening : Test palladium or copper catalysts for cross-coupling steps (if applicable) to enhance regioselectivity .

Q. What strategies resolve discrepancies in spectral data (e.g., unexpected NMR splitting or HRMS deviations) during characterization?

  • Methodological Answer :

  • Dynamic Effects in NMR : Consider rotameric equilibria in the oxalamide bridge, which may cause signal splitting. Variable-temperature NMR (e.g., 25°C to −40°C) can stabilize conformers for clearer interpretation .
  • HRMS Artifacts : Adducts (e.g., sodium or potassium) may cause mass deviations. Use ion-pairing agents (e.g., formic acid) in ESI-MS to suppress adduct formation .
  • X-ray Crystallography : If ambiguity persists, crystallize the compound and analyze crystal structure to confirm bond connectivity .

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of this compound?

  • Methodological Answer :

  • Fragment Replacement : Synthesize analogs with modified dihydrobenzo[d]ioxin (e.g., electron-withdrawing substituents) or pyridylmethyl (e.g., methyl vs. ethyl groups) moieties .
  • In Vitro Assays : Test against target enzymes/receptors (e.g., kinases) using fluorescence polarization or SPR to measure binding affinity. Compare IC50 values across analogs .
  • Computational Modeling : Perform docking studies (AutoDock Vina) to predict interactions with binding pockets and guide SAR hypotheses .

Q. What experimental frameworks are recommended to address contradictions in published data (e.g., conflicting biological activity reports)?

  • Methodological Answer :

  • Reproducibility Protocols : Replicate assays under standardized conditions (pH, temperature, solvent). Use positive/negative controls to validate assay integrity .
  • Meta-Analysis : Systematically review literature to identify variables (e.g., cell lines, assay durations) causing discrepancies. Use ANOVA or regression models to isolate contributing factors .
  • Collaborative Verification : Partner with independent labs to cross-validate findings, ensuring methodological rigor .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.